molecular formula C26H16N4O4 B2514287 2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine CAS No. 5688-65-3

2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine

Cat. No.: B2514287
CAS No.: 5688-65-3
M. Wt: 448.438
InChI Key: DMGTVRNISVAMGN-QPLBXIPMSA-N
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Description

2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine is a complex organic compound with the molecular formula C26H16N4O4 It is characterized by its unique structure, which includes multiple aromatic rings and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine typically involves multi-step organic reactions. One common method includes the nitration of 6,12-diphenyldibenzo[b,f][1,5]diazocine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 8 positions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced.

    Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of different oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: Formation of 2,8-diamino-6,12-diphenyldibenzo[b,f][1,5]diazocine.

    Substitution: Various substituted derivatives depending on the substituent introduced.

    Oxidation: Oxidized derivatives with different functional groups.

Scientific Research Applications

2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties, including its use as a pharmacophore in drug design.

Mechanism of Action

The mechanism of action of 2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine involves its interaction with molecular targets through its nitro and aromatic groups. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, and modulation of signaling pathways. The specific pathways and targets depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,8-Dimethyl-6,12-diphenyldibenzo[b,f][1,5]diazocine
  • 6,12-Diphenyldibenzo[b,f][1,5]diazocine

Uniqueness

2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine is unique due to the presence of nitro groups at the 2 and 8 positions, which significantly influence its chemical reactivity and potential applications. The nitro groups enhance its ability to participate in reduction and substitution reactions, making it a valuable compound for various synthetic and research purposes.

Properties

IUPAC Name

2,8-dinitro-6,12-diphenylbenzo[c][1,5]benzodiazocine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16N4O4/c31-29(32)19-11-13-23-21(15-19)25(17-7-3-1-4-8-17)27-24-14-12-20(30(33)34)16-22(24)26(28-23)18-9-5-2-6-10-18/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGTVRNISVAMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=NC4=C2C=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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